Orobanchyl acetate

Description

Historical Context of Strigolactone Discovery and Orobanchyl Acetate (B1210297) Identification

The story of strigolactones began in 1966 with the isolation of the first compound of this class, strigol (B1235375), from the root exudates of cotton. nih.govoup.com This discovery was a significant step forward in understanding the chemical signals that trigger the germination of parasitic plant seeds, such as those from the Striga genus. wikipedia.org For a considerable time, strigol was the only known naturally occurring strigolactone. oup.com

In the years that followed, researchers identified other related compounds. A germination stimulant for the parasitic plant Alectra vogelii, initially named alectrol (B1230893), was isolated from the root exudates of cowpea (Vigna unguiculata). nih.gov Later, through detailed spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, alectrol was identified as (+)-orobanchyl acetate. nih.gov This identification was a key moment, as orobanchyl acetate had previously been mistaken for an isomer of strigol due to its mass spectrometry data. nih.govchemfaces.com this compound has since been identified in the root exudates of various other plants, including red clover (Trifolium pratense), soybean (Glycine max), and tomato (Solanum lycopersicum). nih.govtandfonline.com

The genuine structures of orobanchol (B1246147) and its derivative, this compound, were definitively established in 2011, resolving a long-standing debate in the scientific community. This clarification was crucial for understanding the stereochemistry and biological activity of these important signaling molecules.

Classification of this compound within Canonical Strigolactones

Strigolactones are broadly categorized into two main groups: canonical and non-canonical. oup.comnih.gov Canonical strigolactones, like this compound, are characterized by a conserved structure consisting of a tricyclic lactone (the ABC ring system) linked to a butenolide D-ring via an enol ether bridge. tandfonline.comnih.gov Non-canonical strigolactones lack a complete ABC-ring system. nih.gov

Within the canonical strigolactones, a further distinction is made based on the stereochemistry of the C-ring. This leads to two subgroups: the strigol-type and the orobanchol-type. nih.govnih.gov this compound belongs to the orobanchol-type, which is characterized by an α-oriented C-ring. nih.gov This structural feature is shared with its precursor, orobanchol. scispace.com The strigol-type, in contrast, possesses a β-oriented C-ring. nih.gov

Orobanchol and its derivatives, including this compound, are considered major and prevalent naturally occurring strigolactones. They have been detected in a wide range of plant species, from the Fabaceae family to Solanaceae.

This compound as a Critical Inter-organismal Signaling Molecule

This compound plays a pivotal role as a chemical messenger in the rhizosphere, the area of soil directly influenced by root secretions. chemfaces.com Its primary and most studied function is as a germination stimulant for the seeds of root parasitic plants, such as those belonging to the genera Orobanche (broomrapes) and Striga (witchweeds). oup.comannualreviews.org These parasitic plants are a significant threat to agriculture worldwide. The seeds of these parasites can remain dormant in the soil for years until they detect the presence of a suitable host plant through chemical cues like this compound released from the host's roots. wikipedia.org

The germination-stimulating activity of this compound is highly potent, capable of inducing germination at very low concentrations. oup.com For instance, it has been shown to achieve over 95% germination of Orobanche minor seeds at a concentration of 0.1 nM. mdpi.com

Beyond its role in parasitism, this compound is also a crucial signaling molecule in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi. chemfaces.comannualreviews.org These beneficial fungi form a mutualistic association with the roots of most land plants, enhancing the plant's uptake of nutrients and water from the soil. mdpi.com In this symbiotic interaction, strigolactones, including this compound, exuded by the plant roots act as a signal to stimulate the branching of AM fungal hyphae, a necessary step for the colonization of the root. annualreviews.org

Therefore, this compound exemplifies a molecule with a dual role in the rhizosphere, acting as a signal for both detrimental parasitic plants and beneficial symbiotic fungi. chemfaces.com

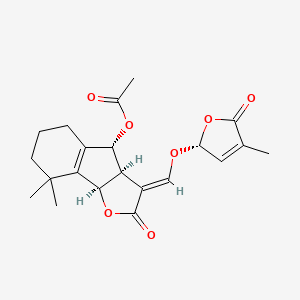

Structure

3D Structure

Properties

IUPAC Name |

[(3E,3aR,4R,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15-,17+,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRIUVHQJRZTMZ-PLPBJLQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@H](C4=C([C@@H]3OC(=O)C)CCCC4(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315805 | |

| Record name | Orobanchyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1413843-71-6 | |

| Record name | Orobanchyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1413843-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobanchyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413843716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobanchyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBANCHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDR5EQ1GKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Orobanchyl Acetate

Early Carotenoid Precursors in Strigolactone Biosynthesis

The journey to orobanchyl acetate (B1210297) begins with β-carotene, a C40 carotenoid pigment. oup.comnih.gov The initial steps of the strigolactone biosynthetic pathway involve a series of enzymatic modifications to this precursor molecule.

β-Carotene Cleavage by Carotenoid Cleavage Dioxygenases (CCD7, CCD8)

The first committed step in strigolactone biosynthesis is the isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the DWARF27 (D27) isomerase. nih.govbiorxiv.org Following this, two key enzymes, Carotenoid Cleavage Dioxygenase 7 (CCD7) and Carotenoid Cleavage Dioxygenase 8 (CCD8), sequentially cleave the 9-cis-β-carotene molecule. nih.govmdpi.com

CCD7 first cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10´-carotenal and β-ionone. oup.comannualreviews.org Subsequently, CCD8 acts on 9-cis-β-apo-10´-carotenal to yield carlactone (B12838652), the central precursor for all strigolactones. oup.comnih.gov This process involves a series of reactions including cleavage and intramolecular rearrangement. nih.gov

Table 1: Key Enzymes and their Functions in Early Strigolactone Biosynthesis

| Enzyme | Substrate | Product | Function |

| DWARF27 (D27) | all-trans-β-carotene | 9-cis-β-carotene | Isomerization |

| CCD7 | 9-cis-β-carotene | 9-cis-β-apo-10´-carotenal | Cleavage |

| CCD8 | 9-cis-β-apo-10´-carotenal | Carlactone | Cleavage and cyclization |

Carlactone and Carlactonoic Acid Formation via CYP711A Enzymes

Carlactone, the product of the CCD8-catalyzed reaction, undergoes further oxidation to form carlactonoic acid. oup.compnas.org This conversion is mediated by cytochrome P450 monooxygenases belonging to the CYP711A subfamily. pnas.orgresearchgate.net In Arabidopsis, the enzyme MAX1, a member of the CYP711A clade, catalyzes the successive oxidation of carlactone at the C19 position, first to 19-hydroxy-carlactone and then to carlactonoic acid. oup.com The conversion of carlactone to carlactonoic acid is a conserved function of MAX1 homologs across various plant species. researchgate.net

Orobanchol (B1246147) as a Biosynthetic Intermediate

Carlactonoic acid serves as a crucial branch point in the strigolactone biosynthetic pathway, leading to the production of various strigolactone molecules, including orobanchol. frontiersin.org

Enzymatic Conversion to Orobanchol (e.g., CYP722C Activity)

In several dicotyledonous plants, including tomato (Solanum lycopersicum) and cowpea (Vigna unguiculata), the direct conversion of carlactonoic acid to orobanchol is catalyzed by cytochrome P450 enzymes of the CYP722C subfamily. frontiersin.orgnih.govplantae.org This pathway bypasses the intermediate 4-deoxyorobanchol, which is a key intermediate in the biosynthesis of orobanchol in other plants like rice. pnas.orgresearchgate.net

The CYP722C enzyme catalyzes a two-step oxidation at the C-18 position of carlactonoic acid, forming 18-hydroxy-CLA and subsequently 18-oxo-CLA. frontiersin.org In tomato, an additional enzyme, a dirigent domain-containing protein named SRF, is required to catalyze the stereoselective cyclization of 18-oxo-CLA to produce orobanchol. pnas.org In vitro assays with recombinant VuCYP722C from cowpea and SlCYP722C from tomato have demonstrated their ability to convert carlactonoic acid into orobanchol and its diastereomer, ent-2'-epi-orobanchol. frontiersin.org

Alternative Pathways to Orobanchol in Dicots

While the direct conversion of carlactonoic acid to orobanchol via CYP722C is a significant pathway in some dicots, alternative routes also exist. In rice, a monocot, the biosynthesis of orobanchol proceeds through 4-deoxyorobanchol. nih.gov The rice enzyme OsCYP711A2 (also known as Os900) converts carlactonoic acid to 4-deoxyorobanchol, which is then hydroxylated at the C-4 position by OsCYP711A3 (also known as Os1400) to yield orobanchol. frontiersin.orgnih.gov

Interestingly, feeding experiments in orobanchol-producing dicots like cowpea and red clover showed that they could convert exogenously supplied carlactonoic acid to orobanchol, but not 4-deoxyorobanchol. frontiersin.org This provides further evidence for the existence of a direct pathway from carlactonoic acid to orobanchol in these species, distinct from the pathway in rice. frontiersin.org

Acetylation of Orobanchol to Orobanchyl Acetate

The final step in the biosynthesis of this compound is the acetylation of orobanchol. oup.com This reaction is catalyzed by an acetyltransferase enzyme. In cowpea, an acetyltransferase designated as VuOAT has been identified to catalyze the acetylation of orobanchol. researchgate.net Similarly, in pea (Pisum sativum), the enzyme PsFAT has been shown to acetylate orobanchol to produce this compound. nih.gov This acetylation step is a common modification in the strigolactone pathway and can significantly influence the biological activity of the resulting molecule. oup.com

Table 2: Enzymes Involved in the Later Stages of this compound Biosynthesis

| Enzyme Family | Specific Enzyme (Plant) | Reaction |

| Cytochrome P450 | CYP722C (Tomato, Cowpea) | Carlactonoic acid → Orobanchol |

| Dirigent Protein | SRF (Tomato) | 18-oxo-CLA → Orobanchol |

| Acetyltransferase | VuOAT (Cowpea), PsFAT (Pea) | Orobanchol → this compound |

Role of Acetyltransferases (e.g., PsFAT, VuOAT)

The final step in the biosynthesis of this compound is the acetylation of orobanchol. This reaction is catalyzed by specific enzymes known as acetyltransferases, which belong to the BAHD acyltransferase superfamily. Research has identified several acetyltransferases capable of this conversion.

In pea (Pisum sativum), an acetyltransferase designated as PsFAT has been shown to be involved in strigolactone biosynthesis. nih.govru.nl In vitro studies have demonstrated that PsFAT can efficiently acetylate orobanchol to produce this compound. nih.govru.nl This enzyme is not only specific to orobanchol but can also acetylate a related compound, fabacol, to produce fabacyl acetate, highlighting its role in the diversification of strigolactones in pea. nih.govru.nl

Similarly, in cowpea (Vigna unguiculata), an orthologous acetyltransferase, VuOAT, has been identified. nih.govru.nl VuOAT also catalyzes the acetylation of orobanchol to form this compound. nih.govru.nl The identification of these enzymes in different plant species underscores the conserved nature of this final biosynthetic step.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

| PsFAT | Pisum sativum (Pea) | Orobanchol, Fabacol | This compound, Fabacyl acetate | nih.govru.nl |

| VuOAT | Vigna unguiculata (Cowpea) | Orobanchol | This compound | nih.govru.nl |

Diversification Pathways Leading to this compound Derivatives

Following its synthesis, this compound can undergo further enzymatic modifications, leading to a variety of derivatives. These modifications, including hydroxylation, oxidation, and epoxidation, contribute to the structural diversity of strigolactones observed in nature.

Formation of Hydroxy- and Oxo-Orobanchyl Acetates

Hydroxylation and oxidation are common modifications of the this compound structure, typically occurring at the C-7 position of the B-ring. These reactions give rise to hydroxy- and oxo-orobanchyl acetates.

In cucumber (Cucumis sativus), two diastereomers of 7-hydroxythis compound, namely 7α- and 7β-hydroxythis compound, have been isolated and characterized. researchgate.netjst.go.jp The formation of these compounds is presumed to involve the hydroxylation of the orobanchol skeleton, which is subsequently acetylated, or the direct hydroxylation of this compound.

Further oxidation of the hydroxyl group at C-7 leads to the formation of 7-oxothis compound. This derivative has been identified in the root exudates of flax (Linum usitatissimum) and cucumber. researchgate.netnih.govresearchgate.net The enzymes responsible for these specific oxidation steps on the this compound backbone are yet to be fully elucidated but are likely cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases. nih.gov

| Derivative | Modification | Plant Species | Reference |

| 7α-Hydroxythis compound | Hydroxylation at C-7 | Cucumis sativus (Cucumber) | researchgate.netjst.go.jp |

| 7β-Hydroxythis compound | Hydroxylation at C-7 | Cucumis sativus (Cucumber) | researchgate.netjst.go.jp |

| 7-Oxothis compound | Oxidation at C-7 | Linum usitatissimum (Flax), Cucumis sativus (Cucumber) | researchgate.netnih.govresearchgate.net |

Epoxidation and Aromatic Ring Formation in Derivatives

Epoxidation of the A-ring is another key diversification pathway for orobanchol-type strigolactones. This leads to the formation of compounds such as fabacyl acetate, which possesses both an epoxide group on the A-ring and an acetate group at the C-4 position. nih.gov The biosynthesis of fabacyl acetate is thought to proceed through the epoxidation of orobanchol to form fabacol, which is then acetylated by enzymes like PsFAT. nih.govresearchgate.net It is also chemically feasible to synthesize fabacyl acetate by the direct epoxidation of this compound. nih.govfrontiersin.org The epoxidation step is likely catalyzed by a 2-oxoglutarate-dependent dioxygenase (DOX) enzyme. nih.gov

The formation of an aromatic A-ring is a more complex modification observed in some strigolactone derivatives. Solanacol, an orobanchol derivative with an aromatic A-ring, has been identified in tomato. frontiersin.org While the direct enzymatic conversion of this compound to an aromatic A-ring derivative has not been demonstrated in planta, the chemical synthesis of aromatic A-ring analogues of orobanchol and their acetates has been achieved. nih.govru.nlresearchgate.net This suggests a potential, though currently uncharacterized, biosynthetic route for such compounds in nature, likely involving a series of oxidation and dehydration reactions.

Molecular Mechanisms of Orobanchyl Acetate Action in Plants

Strigolactone Receptor Interactions and Conformational Changes

The perception of orobanchyl acetate (B1210297) at the molecular level is initiated by its binding to a receptor protein belonging to the α/β-hydrolase superfamily, known as DWARF14 (D14) in rice and Arabidopsis. wikipedia.orgrjb.ro Despite being classified as hydrolases, these receptors exhibit poor substrate turnover, and their biological function is intrinsically linked to an intact catalytic triad, typically composed of serine, histidine, and aspartate residues. wikipedia.org

The process begins when orobanchyl acetate enters a flexible, largely hydrophobic ligand-binding pocket within the D14 receptor. wikipedia.org Following binding, the receptor catalyzes the hydrolysis of the this compound molecule. This enzymatic reaction cleaves the molecule, separating the tricyclic lactone (ABC-ring) from the butenolide D-ring. rjb.ro A key event in this process is the formation of a covalent link between the D-ring and the histidine residue (e.g., H247 in Arabidopsis D14) of the receptor's catalytic triad. rjb.ro This results in a covalently linked intermediate molecule (CLIM). rjb.ro

The formation of this CLIM is a critical step that triggers a significant conformational change in the D14 receptor. rjb.rofrontiersin.org This structural alteration effectively transitions the receptor from an "open" inactive state to a "closed" active state, enabling it to interact with downstream signaling partners and propagate the hormonal signal. rjb.ro

Downstream Signaling Cascades Initiated by this compound Perception

The perception of this compound and the subsequent activation of the D14 receptor set off a cascade of protein interactions and regulatory events that transmit the signal to the nucleus to alter gene expression.

Once D14 assumes its active conformation, it gains the ability to interact with a critical component of the SL signaling pathway: an F-box protein. oup.com In Arabidopsis, this protein is MORE AXILLARY GROWTH 2 (MAX2), while its ortholog in rice is DWARF 3 (D3). rjb.rofrontiersin.org This F-box protein is part of a larger Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. rjb.ro

The activated D14 receptor, bound to the F-box protein, then recruits a third key component: a transcriptional repressor protein from the SMAX1-LIKE (SMXL) family. rjb.rooup.com In rice, the primary target repressor is DWARF 53 (D53), while in Arabidopsis, the relevant targets are SMXL6, SMXL7, and SMXL8. oup.com The interaction brings the SMXL/D53 repressor into close proximity with the SCFMAX2/D3 complex, forming a transient D14-MAX2/D3-SMXL/D53 complex. frontiersin.org

| Component | Orthologs (e.g., Rice, Arabidopsis) | Function |

|---|---|---|

| Strigolactone Receptor | D14 | Binds and hydrolyzes this compound, leading to a conformational change. wikipedia.orgrjb.ro |

| F-box Protein | D3 (Rice), MAX2 (Arabidopsis) | Component of an SCF E3 ubiquitin ligase complex; recruited by the activated D14 receptor. rjb.rooup.com |

| Transcriptional Repressor | D53 (Rice), SMXL6/7/8 (Arabidopsis) | Represses the transcription of downstream target genes; targeted for degradation upon SL perception. oup.com |

The formation of the D14-MAX2/D3-SMXL/D53 complex is the pivotal event leading to transcriptional regulation. The SCFMAX2/D3 complex functions as an E3 ubiquitin ligase, attaching ubiquitin chains to the SMXL/D53 repressor protein. rjb.ro This polyubiquitination marks the repressor for degradation by the 26S proteasome, a large protein complex that breaks down targeted proteins. oup.comnih.gov

The degradation of the SMXL/D53 repressor relieves its inhibitory effect on downstream target genes. frontiersin.org A key target of this regulation is the transcription factor gene BRANCHED1 (BRC1). With the repressor removed, BRC1 and other target genes are expressed, leading to the suppression of axillary bud outgrowth and a reduction in shoot branching. dpi.qld.gov.au This entire process, from perception to the degradation of the repressor, is rapid, occurring within 15-30 minutes of the plant's exposure to the strigolactone. nih.gov The signaling pathway also includes a negative feedback loop where the D14 receptor itself is eventually ubiquitinated and degraded, which may serve to down-regulate or reset the signaling pathway. frontiersin.org

Signaling Components and Protein Interactions

Comparative Analysis of Signaling Pathways with Other Strigolactones

This compound belongs to the orobanchol-type class of canonical strigolactones, which are distinguished by the stereochemistry at the junction of the B and C rings. nih.gov Its signaling mechanism via the D14-MAX2-SMXL core pathway is conserved and shared with other canonical strigolactones like strigol (B1235375) and its direct precursor, orobanchol (B1246147). oup.comnih.gov

However, significant differences in biological activity exist between different strigolactones. Notably, studies have shown that the acetate form of strigolactones, including this compound, often exhibits greater biological activity than their corresponding hydroxyl counterparts. nih.gov The acetylation of the C4 position enhances its potency in inhibiting shoot branching. nih.gov This increased activity may be attributed to factors such as improved lipid solubility, which could enhance its ability to cross cell membranes and interact more effectively with the hydrophobic binding pocket of the D14 receptor. nih.gov

Different plant species also exude distinct mixtures of strigolactones and may exhibit varied sensitivity to them, reflecting co-evolution between the signaling molecules and their corresponding receptors. oup.comuva.nl For instance, this compound and fabacyl acetate were found to be highly active in inhibiting bud outgrowth in pea, a plant from which these specific SLs have been identified. nih.gov

| Compound | Class | Relative Bioactivity (Germination Rate at 1 µM) | Key Structural Feature |

|---|---|---|---|

| This compound | Orobanchol-type | 65% (in Orobanche aegyptiaca) | Acetoxy group at C4 |

| Orobanchol | Orobanchol-type | 30% (in Orobanche aegyptiaca) | Hydroxy group at C4 |

| Strigol | Strigol-type | 20% (in Orobanche aegyptiaca) | Hydroxy group at C4; different BC-ring stereochemistry |

Activity data is illustrative of the general finding that acetate forms can be more active than their hydroxy counterparts.

Ecological Roles of Orobanchyl Acetate in Rhizosphere Interactions

Host Recognition and Germination Stimulation of Root-Parasitic Plants

One of the most well-documented roles of orobanchyl acetate (B1210297) is as a germination stimulant for obligate root-parasitic plants of the Orobanchaceae family, such as Striga (witchweeds) and Orobanche (broomrapes). nih.govinrae.fr These parasites are entirely dependent on a host for survival, and their seeds can remain dormant in the soil for many years until they detect specific chemical cues, like orobanchyl acetate, exuded from the roots of a potential host. nih.govnih.gov This chemical detection mechanism ensures that germination occurs only when a host root is within reach for attachment.

The effectiveness of this compound as a germination stimulant varies among different species of parasitic plants, indicating a degree of specificity in the chemical recognition process. researchgate.net Generally, orobanchol-type strigolactones (which have an α-oriented C-ring), such as this compound, are potent stimulants for many broomrape species. nih.gov In contrast, Striga species often show a preference for strigol-type strigolactones (with a β-oriented C-ring). nih.gov

However, this preference is not absolute. This compound has been shown to induce germination across both genera. For instance, Striga gesnerioides, which parasitizes cowpea, is more sensitive to orobanchol-type SLs like this compound. researchgate.netmdpi.com Conversely, while Striga hermonthica typically responds better to strigol-type SLs, this compound still induces a significant germination rate. researchgate.netmdpi.com Studies have found this compound to be a particularly potent stimulant for Orobanche minor and Phelipanche ramosa. mdpi.com

The compound has been identified in the root exudates of a wide range of host and non-host plants, including red clover, soybean, cowpea, tomato, and Arabidopsis. chemfaces.comtandfonline.comnih.gov This widespread production suggests that while there is species-level sensitivity, the presence of this compound itself is not a definitive signal of a compatible host, leading to the phenomenon of "suicidal germination" when exuded by non-host or trap crops.

The primary and most critical role of this compound in the lifecycle of parasitic plants is the initiation of germination. nih.govinrae.fr This step represents a "point of no return" for the seed, which has finite resources and must successfully attach to a host to survive. The existing body of research overwhelmingly focuses on this germination-inducing function. Information regarding the direct influence of this compound on subsequent lifecycle stages, such as haustorium formation (the invasive organ that penetrates the host root), is less documented. While strigolactones in general are essential for initiating the parasitic interaction, the specific role of this compound in post-germination development, independent of its function as a germination trigger, remains an area for further investigation.

Specificity of Germination Response in Striga and Orobanche Species

Modulation of Arbuscular Mycorrhizal Fungi Symbiosis

Beyond its role in parasitism, this compound is a key signaling molecule in a mutualistic relationship that is fundamental to terrestrial ecosystems: the symbiosis between plants and arbuscular mycorrhizal (AM) fungi. nih.govinrae.fr More than 80% of land plants form this symbiosis, which is thought to have been crucial for the colonization of land by plants. inrae.fraffrc.go.jp

In the rhizosphere, plant roots exude strigolactones like this compound to signal their presence to AM fungi. nih.govnih.gov Although AM fungal spores can germinate without a host, their subsequent growth is limited. nih.gov Upon perceiving strigolactones, the fungal hyphae undergo extensive branching, a critical step in the host recognition process that dramatically increases the probability of making physical contact with the root and establishing a symbiotic connection. affrc.go.jpnih.gov

This compound has been specifically demonstrated to induce this hyphal branching in AM fungi such as Gigaspora margarita. nih.govnih.gov The activity of strigolactones in this process is highly concentration-dependent. Research has shown that while this compound is an effective branching factor, its non-acetylated precursor, orobanchol (B1246147), can be even more potent. nih.gov

The establishment of the AM symbiosis, facilitated by this compound, is crucial for plant nutrition. Through the extensive fungal network, the plant gains enhanced access to soil nutrients, particularly immobile ones like phosphorus, as well as nitrogen and other minerals. nih.govnih.gov In return, the fungus receives carbon in the form of lipids and sugars from the plant. nih.gov

The role of this compound in this process is primarily as an initiator. By stimulating hyphal branching and promoting colonization, it enables the formation of the symbiotic interface where nutrient exchange occurs. The production and exudation of this compound by the plant are often regulated by its nutritional status. For example, phosphorus deficiency is known to significantly increase the exudation of strigolactones in many plant species, an adaptive response to enhance the recruitment of AM fungi to improve nutrient uptake. nih.govnih.gov

Hyphal Branching Stimulation and Symbiotic Establishment

Roles in Plant-Plant Communication and Allelopathic Effects

This compound also functions as an allelochemical, a compound released by a plant that influences the growth and development of other organisms, including other plants. mdpi.comnih.gov The most prominent allelopathic role is the "suicidal germination" of parasitic plant seeds, which can be exploited in agriculture by using "trap crops". oalib.com These are plants that exude germination stimulants like this compound but are not suitable hosts. By inducing parasitic seeds to germinate in the absence of a host, trap crops can significantly reduce the parasitic weed seed bank in the soil. oalib.com For example, soybean cultivars that release this compound have potential as trap crops for sunflower broomrape. chemfaces.comoalib.com

Beyond interactions with parasitic plants, there is emerging evidence that strigolactones may be involved in communication between non-parasitic plants. As stable, diffusible molecules exuded into the soil, compounds like this compound are prime candidates for mediating below-ground neighbor detection, potentially influencing root architecture and resource competition. nih.gov this compound is among the complex mixture of allelochemicals exuded by crops like tomato, contributing to the intricate chemical ecology of the rhizosphere. mdpi.com

Structure Activity Relationships of Orobanchyl Acetate and Its Analogs

Significance of the Acetate (B1210297) Moiety for Biological Efficacy

The presence of an acetate group (–OCOCH₃) at the C-4 position is a defining feature of orobanchyl acetate, distinguishing it from its precursor, orobanchol (B1246147). affrc.go.jp This chemical modification has a significant, though variable, impact on the molecule's biological effectiveness.

The acetate group can influence how this compound interacts with its target receptors. The binding of a strigolactone to its receptor, such as DWARF14 (D14) in many plants or specific HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) proteins in parasitic plants, is the first step in initiating a signaling cascade. rjb.ro While hydrogen bonding is often a key factor in ligand-receptor interactions, studies on synthetic analogs of orobanchol suggest that it may not be the most critical factor for the binding of these molecules. ru.nl Instead, the addition of the acetate moiety is thought to increase the lipophilicity (fat-solubility) of the molecule. This change can improve its ability to traverse cell membranes and interact with the hydrophobic binding pocket of the receptor. The process of SL perception involves the SL molecule binding within the receptor pocket, followed by its hydrolysis, which leads to a conformational change in the receptor protein, triggering downstream signals. rjb.ro

The effect of acetylation on biological activity is not uniform and depends heavily on the specific biological process and the plant species .

In some contexts, such as the inhibition of shoot branching in pea plants, acetylated strigolactones like this compound have been found to be more active than their corresponding hydroxy (–OH) forms like orobanchol. nih.gov This suggests that for hormonal activity within the plant, the acetate form may be more effective.

Conversely, for the germination of seeds of certain parasitic plants, the opposite can be true. Studies on Orobanche minor have shown that natural hydroxy-strigolactones are often 10 to 100 times more active as germination stimulants than their acetylated counterparts. nih.gov However, this is not a universal rule. The acetylation of 7-oxoorobanchol, a derivative of orobanchol, resulted in a tenfold increase in its germination-stimulating activity on O. minor, possibly by enhancing its chemical stability. nih.gov Furthermore, for synthetic analogs with an aromatic A-ring, the acetate versions were found to be more active in inducing germination in the parasitic weed Striga hermonthica than the hydroxy versions, reversing the trend seen with many natural strigolactones. ru.nl

| Biological Process | Species | Relative Activity of this compound (Acetylated) vs. Orobanchol (Hydroxy) | Reference |

|---|---|---|---|

| Shoot Branching Inhibition | Garden Pea (Pisum sativum) | Acetylated form is more active | nih.gov |

| Seed Germination | Orobanche minor | Hydroxy form is generally more active | nih.gov |

| Tiller Bud Outgrowth Inhibition | Rice (Oryza sativa) | Acetylation does not greatly affect activity | oup.com |

Impact on Receptor Binding Affinity

Influence of Stereochemistry on Biological Activity

Stereochemistry—the three-dimensional arrangement of atoms—is a critical determinant of a strigolactone's biological function. Natural SLs can be classified into two main groups, strigol-type and orobanchol-type, based on the stereochemistry at the junction of the B and C rings. biologists.combbrc.in this compound is an orobanchol-type SL. nih.gov

The configuration of the C-ring is essential for the targeted activity of SLs in parasitic plant seed germination. researchgate.net Detailed SAR studies have revealed a strict structural requirement for inducing germination in the parasitic plant Striga gesnerioides, which primarily infects cowpea. researchgate.net Only orobanchol-type SLs, including this compound, are effective at inducing significant germination in this species. mdpi.com

In contrast, strigol-type SLs, which have the opposite C-ring configuration, show negligible activity on S. gesnerioides and can even inhibit the germination induced by orobanchol-type compounds. nih.gov This strict recognition allows parasitic weeds to germinate selectively in the presence of compatible host plants. The parasitic plant S. hermonthica, which affects crops like sorghum, shows a preference for strigol-type SLs. mdpi.comnih.gov This differential sensitivity underscores the evolutionary adaptation between parasitic plants and the specific SL profiles of their hosts. The initial misidentification of the C-ring stereochemistry in this compound and orobanchol, which was later corrected, was a significant event that advanced the understanding of these structural requirements. nih.govmdpi.com

The stereochemistry at the C-2′ position of the D-ring is another crucial feature for the biological activity of most strigolactones. The majority of naturally occurring and potent SLs possess the (R)-configuration at this position, which is important for shoot branching inhibition and seed germination activities. nih.govnih.govnih.gov

However, the importance of the C-2' configuration can vary depending on the plant and the specific response being measured. For instance, while the (2'R) configuration is generally favored, 2'-epiorobanchol, which has an (S)-configuration, is a highly potent germination stimulant for O. minor, sometimes even more so than orobanchol. affrc.go.jpnih.gov This suggests that other structural features, like the hydroxyl group at C-4, can modulate the influence of the C-2' stereochemistry. nih.gov Furthermore, in studies on shoot branching in pea, the stereochemistry at C-2' was found to not be a critical factor for bioactivity, whereas in Arabidopsis, the (2'R) isomers were more active. oup.com This demonstrates that the structural requirements for SL perception can be both species- and response-specific.

C-Ring Configuration and Germination-Inducing Activity

Structure-Function Dissections of this compound Derivatives

Analyzing derivatives of this compound provides further insight into which parts of the molecule are essential for its function. This compound itself is derived from orobanchol through acetylation. nih.gov Other naturally occurring derivatives include:

7-oxothis compound : This derivative contains an additional oxo group. The acetylation of its precursor, 7-oxoorobanchol, significantly boosts its germination stimulation activity. nih.gov

Fabacol : An orobanchol derivative featuring an epoxide group.

Solanacol : A derivative with an aromatic A-ring, which is also an orobanchol-type SL. nih.gov

Chemical Synthesis and Synthetic Biology Approaches for Orobanchyl Acetate Research

Development of Academic Synthetic Routes for Orobanchyl Acetate (B1210297)

The initial structural elucidation of orobanchyl acetate and its related compounds was fraught with challenges, leading to structural misassignments. Total synthesis played a pivotal role in definitively confirming the correct structures. frontiersin.orgresearchgate.net Early synthetic work focused on creating various stereoisomers to compare with the natural product. researchgate.net This was crucial because biological activity is often highly dependent on specific stereochemistry. researchgate.netresearchgate.net

A general strategy for synthesizing this compound involves a multi-step process. It typically begins with the construction of the tricyclic ABC-ring core structure. This is followed by the coupling of the D-ring, a butenolide moiety. The final step is the specific acetylation of the orobanchol (B1246147) precursor to yield this compound. frontiersin.org The synthesis of all eight potential stereoisomers of strigol (B1235375), a closely related compound, provided a foundational methodology for accessing different stereoisomers of orobanchol and, subsequently, this compound. researchgate.net It was through the synthesis and spectroscopic comparison of these isomers with the natural isolate from cowpea that the genuine germination stimulant was identified not as the originally proposed structure, but as its stereoisomer, (+)-(3aR,4R,8bR,2′R)-ent-2′-epi-orobanchyl acetate. researchgate.netacs.org

| Synthetic Milestone | Description | Significance |

| Total Synthesis of Racemic Orobanchol | Accomplished to verify the proposed structure of the orobanchol precursor. researchgate.net | Confirmed the connectivity of the molecular framework. |

| Synthesis of Stereoisomers | Synthesis of multiple stereoisomers of strigol and orobanchol. researchgate.net | Allowed for comparison with the natural product to determine the correct relative and absolute stereochemistry. |

| Confirmation of Genuine Structure | Synthesis of ent-2′-epi-orobanchyl acetate. researchgate.netacs.org | Led to the definitive structural revision of the natural germination stimulant isolated from cowpea and red clover. acs.org |

Synthesis of this compound Analogs and Derivatives

To better understand the structure-activity relationships (SAR) that govern the biological functions of strigolactones, researchers have synthesized a wide array of analogs and derivatives of this compound. ru.nl This research aims to identify the key structural features required for receptor binding and activity.

One area of focus has been the modification of the A-ring. For instance, aromatic A-ring analogs of orobanchol have been synthesized. ru.nl The general approach involves oxidizing the ABC unit of the synthetic precursor GR24 at the C-4 position to create a ketone, which is then reduced to yield epimeric alcohols. These alcohols can be separated and coupled with the D-ring, and subsequent acetylation provides the final aromatic analogs of this compound. ru.nl

In addition to synthetic analogs, several naturally occurring derivatives have been identified and are targets of synthetic efforts. These derivatives often involve oxidations at various positions on the orobanchol core. Examples identified in plants like cucumber and flax include 7-α/β-hydroxythis compound and 7-oxothis compound. frontiersin.org Another important derivative is fabacyl acetate, which features an epoxide on the C-ring and is produced from this compound via epoxidation. frontiersin.org The synthesis of these derivatives is typically achieved by performing the specific chemical modification (e.g., oxidation, epoxidation) on the orobanchol or this compound scaffold. frontiersin.org

| Analog/Derivative | Synthetic Precursor | Key Modification | Reference |

| Aromatic A-ring Analogs | GR24 (synthetic ABC unit) | Aromatization of the A-ring | ru.nl |

| 7-hydroxythis compound | Orobanchol/Orobanchyl acetate | Oxidation at C-7 | frontiersin.org |

| 7-oxothis compound | Orobanchol/Orobanchyl acetate | Oxidation at C-7 | frontiersin.org |

| Fabacyl acetate | This compound | Epoxidation of the C-ring | frontiersin.org |

| ent-2′-epi-orobanchyl acetate | ent-2′-epi-orobanchol | Acetylation | acs.org |

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly valuable for producing complex, chiral molecules like this compound with the correct stereochemistry.

A landmark application of this strategy in strigolactone synthesis is the use of a lipase-catalyzed asymmetric acetylation. researchgate.net This enzymatic step serves as the key transformation to install the correct absolute stereochemistry in the orobanchol precursor. By selectively acetylating one enantiomer of a racemic alcohol, the process allows for the separation of enantiomers (a kinetic resolution), providing access to the enantiopure material necessary for the synthesis of the biologically active form of this compound. researchgate.net This method has been instrumental in the gram-scale synthesis of canonical strigolactones. researchgate.net Chemoenzymatic approaches have also been employed to create specialized research tools, such as isotope-labeled standards like [2H1]this compound, which are invaluable for metabolic studies and quantification in biological samples. scispace.com

| Enzyme | Reaction Type | Substrate | Product | Significance |

| Lipase | Asymmetric acetylation (Kinetic Resolution) | Racemic orobanchol precursor | Enantiopure acetylated precursor and remaining alcohol enantiomer | Enables efficient production of enantiopure orobanchol, the direct precursor to natural this compound. researchgate.net |

Biotechnological Production and Engineering of this compound Pathways

Harnessing biological systems to produce this compound and other strigolactones is an attractive alternative to chemical synthesis, offering the potential for sustainable and scalable production. uq.edu.au Research in this area focuses on elucidating the native biosynthetic pathway and re-engineering it into microbial hosts.

The biosynthesis of this compound in plants begins with β-carotene. A series of enzymes sequentially convert this precursor into the core strigolactone structure. The key steps are:

Isomerization: The enzyme D27 isomerizes all-trans-β-carotene to 9-cis-β-carotene.

Cleavage: Carotenoid cleavage dioxygenases, CCD7 and CCD8, cleave the carotenoid backbone to produce carlactone (B12838652) (CL), the central precursor for all strigolactones.

Oxidation: Cytochrome P450 monooxygenases from the CYP711A family (also known as MAX1) oxidize carlactone to form carlactonoic acid (CLA).

Diversification: In plants like cowpea, the enzyme VuCYP722C, another cytochrome P450, catalyzes the conversion of CLA into orobanchol and its stereoisomer, ent-2′-epi-orobanchol.

Acetylation: The final step is the acetylation of the orobanchol hydroxyl group to yield this compound, a reaction catalyzed by a BAHD acyltransferase. frontiersin.org

Metabolic engineering efforts have aimed to transfer this pathway into microorganisms such as Escherichia coli and the yeast Pichia pastoris. uq.edu.augoogle.com A common strategy is to engineer a microbial chassis to produce the key intermediate, carlactone, which can then be harvested for further chemical or enzymatic modification. uq.edu.au For example, introducing the lower mevalonate (B85504) pathway into E. coli to enhance the supply of carotenoid precursors, along with the core strigolactone biosynthesis genes, has successfully led to the production of carlactone. uq.edu.au To accelerate the engineering process, synthetic biology tools like genetically encoded fluorescent biosensors, which detect the presence of strigolactones, are being developed to enable high-throughput screening of engineered microbial strains. uq.edu.au

| Enzyme/Enzyme Class | Abbreviation | Role in Pathway | Reference |

| DWARF27 | D27 | Isomerization of all-trans-β-carotene | |

| Carotenoid Cleavage Dioxygenase 7/8 | CCD7/CCD8 | Cleavage of 9-cis-β-carotene to form carlactone (CL) | |

| Cytochrome P450 Family 711A | CYP711A (MAX1) | Oxidation of CL to carlactonoic acid (CLA) | |

| Cytochrome P450 Family 722C | CYP722C | Conversion of CLA to orobanchol | |

| BAHD Acyltransferase | - | Acetylation of orobanchol to this compound | frontiersin.org |

Genetics and Molecular Biology of Orobanchyl Acetate Production and Perception

Genetic Loci and Genes Regulating Orobanchyl Acetate (B1210297) Biosynthesis

The production of orobanchyl acetate begins with the carotenoid pathway and involves several key gene families that catalyze the cleavage and subsequent modification of a carotenoid precursor.

The foundational steps of all strigolactone biosynthesis, including that of this compound, are catalyzed by Carotenoid Cleavage Dioxygenases (CCDs). researchgate.net The biosynthesis initiates with the conversion of all-trans-β-carotene into the precursor carlactone (B12838652) (CL) through the sequential action of the β-carotene isomerase DWARF27 (D27) and two key CCDs: CCD7 and CCD8. frontiersin.orgfrontiersin.orgmdpi.com

In Arabidopsis thaliana, the genes encoding these enzymes are known as MORE AXILLARY GROWTH 3 (MAX3) and MAX4, corresponding to CCD7 and CCD8, respectively. oup.compnas.org Orthologous genes have been identified in numerous species, including pea (Pisum sativum), where they are named RAMOSUS 5 (RMS5) and RAMOSUS 1 (RMS1), and in rice (Oryza sativa) as DWARF 17 (D17) and DWARF 10 (D10). nih.govresearchgate.net

Mutants in these genes, such as the slccd8 mutants in tomato (Solanum lycopersicum) and the max3 and max4 mutants in Arabidopsis, exhibit a significant reduction or complete lack of strigolactones, including the precursors to this compound. mdpi.comresearchgate.netoup.com This deficiency leads to characteristic phenotypes such as increased shoot branching. pnas.orgresearchgate.net The expression of CCD8 is often regulated by a negative feedback loop involving strigolactones themselves. mdpi.com Subsequent to the action of CCDs, the resulting carlactone is oxidized by cytochrome P450 monooxygenases of the CYP711A family (encoded by genes like MAX1 in Arabidopsis) to produce carlactonoic acid (CLA), a key intermediate that precedes the formation of orobanchol (B1246147) and ultimately this compound. frontiersin.orgfrontiersin.orgscispace.com

Table 1: Key Carotenoid Cleavage Dioxygenase and Modifying Genes in Strigolactone Biosynthesis This interactive table summarizes the primary genes involved in the early stages of the strigolactone biosynthetic pathway leading to this compound precursors.

| Gene Name | Encoded Enzyme | Plant Species | Function |

| MAX3 / RMS5 / D17 | Carotenoid Cleavage Dioxygenase 7 (CCD7) | Arabidopsis / Pea / Rice | Catalyzes the cleavage of 9-cis-β-carotene. frontiersin.orgmdpi.com |

| MAX4 / RMS1 / D10 | Carotenoid Cleavage Dioxygenase 8 (CCD8) | Arabidopsis / Pea / Rice | Converts 9-cis-β-apo-10′-carotenal to carlactone. frontiersin.orgmdpi.com |

| MAX1 / CYP711A | Cytochrome P450 Monooxygenase | Arabidopsis / Various | Oxidizes carlactone (CL) to carlactonoic acid (CLA). frontiersin.orgscispace.com |

| CYP722C | Cytochrome P450 Monooxygenase | Cowpea / Tomato | Converts carlactonoic acid (CLA) to orobanchol. frontiersin.orgfrontiersin.org |

The final step in the biosynthesis of this compound is the acetylation of its direct precursor, orobanchol. frontiersin.orgfrontiersin.org This conversion is catalyzed by specific acetyltransferases. Recent studies in Fabaceae plants have identified genes from the BAHD acyltransferase family as being responsible for this critical modification. frontiersin.orgfrontiersin.orgnih.gov

In pea (Pisum sativum), a gene designated PsFAT (Fabacol Acetyltransferase) was identified through co-expression analysis. frontiersin.orgfrontiersin.org The recombinant PsFAT protein was shown to acetylate not only fabacol but also orobanchol, directly yielding this compound. frontiersin.orgfrontiersin.orgnih.gov Similarly, in cowpea (Vigna unguiculata), a homolog of PsFAT, named VuOAT (Orobanchol Acetyltransferase), was identified and functionally characterized. frontiersin.orgnih.govresearchgate.net Enzyme assays confirmed that VuOAT effectively acetylates orobanchol to produce this compound. frontiersin.orgresearchgate.net

The expression of these acetyltransferase genes is often linked to environmental cues. For instance, the gene encoding VuOAT in cowpea (Vigun03g171500) and the candidate genes in pea were found to be significantly upregulated under phosphate (B84403) deficiency conditions, which is known to increase strigolactone production. frontiersin.orgmdpi.com These findings provide a clear genetic and molecular basis for the final, diversifying step in this compound synthesis. nih.gov

Table 2: Identified Acetyltransferase Genes for this compound Synthesis This interactive table details the specific acetyltransferase genes and their functions in the final step of this compound biosynthesis.

| Gene Name | Gene ID | Plant Species | Enzyme Family | Function |

| PsFAT | Psat7g079960 | Pea (Pisum sativum) | BAHD Acyltransferase | Acetylates orobanchol to form this compound. frontiersin.orgfrontiersin.org |

| VuOAT | Vigun03g171500 | Cowpea (Vigna unguiculata) | BAHD Acyltransferase | Homolog of PsFAT; acetylates orobanchol to form this compound. frontiersin.orgnih.gov |

Characterization of Carotenoid Cleavage Dioxygenase Genes

Transcriptomic and Proteomic Studies of this compound Responses

High-throughput 'omics' approaches have been instrumental in broadening our understanding of the genetic and protein networks that respond to strigolactones like this compound.

Transcriptomic studies have been crucial for identifying novel genes in the SL biosynthesis pathway. For example, comparative transcriptome analysis and co-expression studies were used to pinpoint the BAHD acyltransferase genes responsible for converting orobanchol to this compound in pea and cowpea. frontiersin.orgnih.gov Microarray analyses in Arabidopsis that compared wild-type plants with max mutants under various treatments helped identify LATERAL BRANCHING OXIDOREDUCTASE (LBO), another enzyme involved in SL metabolism. dpi.qld.gov.au Furthermore, transcriptomic data from melon infested with the parasitic plant Phelipanche aegyptiaca showed differential expression of genes related to SL biosynthesis, highlighting the role of compounds like this compound in plant-parasite interactions. researchgate.net

On the protein level, quantitative proteomic studies have shed light on the downstream cellular responses to SL signaling. A time-resolved proteomic analysis in Arabidopsis roots treated with the synthetic SL analog rac-GR24 revealed a clear MAX2-dependent response. core.ac.uk Specifically, the study identified a significant increase in the abundance of enzymes involved in flavonol biosynthesis. This response was absent in the max2-1 signaling mutant, directly linking the canonical SL signaling pathway to the regulation of this distinct metabolic pathway. core.ac.uk Although these studies often use the stable analog GR24, the findings are considered representative of the responses to natural strigolactones like this compound due to the highly conserved nature of the core signaling components (D14 and MAX2). core.ac.uk

Environmental and Physiological Regulation of Orobanchyl Acetate

Nutrient Deficiency Stress Responses

The production of orobanchyl acetate (B1210297) is highly sensitive to the nutrient status of the plant, most notably phosphate (B84403) and nitrogen levels. Plants modulate the synthesis and release of this compound as a strategy to cope with nutrient limitations, often by enhancing symbiotic relationships to improve nutrient acquisition.

Phosphate (Pi) deficiency is a potent inducer of strigolactone production, including orobanchyl acetate, in a wide range of plant species. mdpi.comnih.gov Under low-phosphate conditions, plants significantly increase the biosynthesis and exudation of this compound from their roots. nih.govoup.com This response is considered an adaptive mechanism to enhance the acquisition of phosphorus, which is often immobile and poorly available in the soil. nih.govmdpi.com

The increased exudation of strigolactones like this compound into the rhizosphere serves as a signaling molecule to attract arbuscular mycorrhizal (AM) fungi. nih.govmdpi.com These fungi form a symbiotic relationship with the plant roots, extending their hyphal network into the soil and effectively increasing the root surface area for phosphate uptake. mdpi.com

Research has demonstrated this effect across various plant species:

Pea (Pisum sativum): Phosphate starvation can lead to a more than 10-fold increase in the levels of this compound and fabacyl acetate in root exudates. mdpi.comresearchgate.netnih.gov

Rice (Oryza sativa): Under low phosphate (LP) conditions (2 μM), the exudation of this compound increased by 18-fold compared to plants grown in sufficient phosphate (SP) conditions (300 μM). oup.com

Arabidopsis (Arabidopsis thaliana): this compound, along with orobanchol (B1246147), was identified in the root exudates of phosphate-starved plants, while no strigolactones were detected in plants grown under phosphate-sufficient conditions. nih.govoup.com This confirms that phosphate deficiency induces their production and secretion. nih.gov

Potato (Solanum tuberosum): In potato genotypes like Karnico, Bintje, and Andigena, phosphate starvation led to a noticeable increase in the concentration of this compound in root extracts. researchgate.net

Pea (Pisum sativum): Nitrogen starvation resulted in an approximately three-fold increase in this compound and fabacyl acetate in root exudates, a significant but lesser increase than that caused by phosphate starvation. mdpi.comresearchgate.net

Rice (Oryza sativa): Low nitrate (B79036) (LN) conditions (0.02 mM) significantly increased the exudation of this compound compared to sufficient nitrate (SN) conditions (2.5 mM). oup.com

Alfalfa and Tomato: In contrast, some species like alfalfa and tomato did not show increased strigolactone exudation under nitrogen deficiency, highlighting the species-specific nature of this regulation. nih.govnih.gov In Chinese milk vetch, this compound exudation was not significantly affected by nutrient conditions. nih.gov

Pearl Millet (Pennisetum glaucum): The cultivar Sadore Local secreted the highest levels of this compound when no di-ammonium phosphate (DAP) fertilizer was applied, and the levels decreased with increasing doses of DAP. cabidigitallibrary.org

Phosphate Limitation and Exudation Patterns

Abiotic Stress Influences on this compound Biosynthesis and Exudation

Beyond nutrient levels, other abiotic stresses can influence the production of this compound, although this is a less studied area. Strigolactones are generally involved in plant responses to various environmental stimuli. nih.gov For instance, in sunflower seedlings, light is a significant factor. The accumulation of strigolactones, including this compound, was found to be much higher in the roots of light-grown seedlings compared to dark-grown ones. tandfonline.com This suggests a photomodulation of the biosynthetic pathway, possibly through a signaling molecule that migrates from the light-exposed aerial parts to the roots. tandfonline.com While specific data on the effects of drought, salinity, or temperature on this compound are limited, the general role of strigolactones in enhancing plant tolerance to these stresses suggests that its biosynthesis is likely integrated into broader stress-response networks. researchgate.net

Developmental Regulation of this compound Levels in Plants

The levels of this compound are also regulated by the developmental stage of the plant. In sunflower seedlings, for example, strigolactone accumulation in the roots of light-grown seedlings peaked at the 4-day stage. tandfonline.com this compound was detected in both the roots and leaves of these developing seedlings. tandfonline.com The activity of carotenoid cleavage dioxygenase (CCD), a key enzyme in the strigolactone biosynthesis pathway, was also developmentally regulated, showing maximum activity in the roots at an early (2-day) stage. tandfonline.com This indicates that the production of this compound is coordinated with the growth and developmental program of the plant, likely to manage resource allocation and architectural development from an early stage.

Transport and Distribution of this compound within Plant Tissues (e.g., Xylem Sap)

This compound, synthesized primarily in the roots, can be transported to other parts of the plant to act as a systemic hormone. nih.govnih.gov Research has shown that strigolactones are transported upwards from the root to the shoot, where they regulate processes like shoot branching. nih.govnih.gov

Evidence points to the xylem as a primary route for this long-distance transport. nih.govnih.gov Studies on Arabidopsis have detected orobanchol, a closely related precursor to this compound, in the xylem sap, with its levels increasing under phosphate deficiency. nih.govnih.gov This supports the model where root-derived strigolactones are transported via the xylem to the shoot to signal the plant's nutrient status and regulate shoot architecture accordingly. nih.govnih.gov While direct detection of this compound in xylem sap has been challenging and sometimes unconfirmed by other labs, the presence of its precursor and other strigolactone-like compounds is strong evidence for this transport pathway. nih.govoup.comoup.com Besides being exuded from roots, this compound has also been identified within plant tissues, such as the roots and leaves of sunflower seedlings, indicating its distribution throughout the plant body. tandfonline.com

Advanced Research Methodologies for Orobanchyl Acetate Studies

Analytical Techniques for Detection and Quantification

The precise detection and quantification of orobanchyl acetate (B1210297), which often exists in minute quantities in biological matrices, necessitate highly sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as the primary technique for the analysis of orobanchyl acetate. apsnet.org This method offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification of multiple strigolactones in complex samples like root exudates and plant extracts. apsnet.orgresearchgate.net

Researchers employ Multiple Reaction Monitoring (MRM) mode for targeted analysis, which significantly enhances detection specificity. mdpi.comnih.gov In this mode, specific precursor-to-product ion transitions are monitored. For this compound, a common transition is from the precursor ion [M+H]⁺ at m/z 389.15 to product ions at m/z 233.15 and m/z 97.0. mdpi.com The fragment at m/z 97 is characteristic of the butenolide D-ring common to many strigolactones. nih.gov The chromatographic separation, typically on a C18 column, allows for the distinction between this compound and its close structural relatives, such as orobanchol (B1246147), based on their retention times. For instance, in some systems, this compound has a retention time of approximately 7.2 minutes, compared to 6.8 minutes for orobanchol.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) | Typical Retention Time (min) | Reference |

|---|---|---|---|---|---|

| This compound | 389.15 / 389.2 | 233.15 / 97.0 | 18 | 7.2 | mdpi.com |

| Orobanchol | 347.0 | 233.0 / 205.0 / 97.0 | - | 6.8 | mdpi.com |

Chromatographic Purification and Isolation Methodologies

The isolation of this compound from natural sources, such as plant root exudates, is a multi-step process involving various chromatographic techniques. A common initial step is extraction from the aqueous root exudate or ground root tissue using a solvent like ethyl acetate. researchgate.netuva.nl

The crude extract is then subjected to purification, often beginning with silica (B1680970) gel column chromatography. uva.nlnih.gov In this step, fractions are eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate. nih.gov Fractions containing this compound are identified through bioassays or preliminary LC-MS analysis. Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (RP) column, such as an ODS (C18) column. uva.nlnih.gov A gradient of acetonitrile (B52724) in water is a frequently used mobile phase to achieve fine separation, yielding the pure compound. nih.govresearchgate.net

Table 2: Example Purification Scheme for this compound from Cucumber Root Exudates

| Step | Technique | Stationary Phase | Mobile Phase/Eluent | Reference |

|---|---|---|---|---|

| 1 | Solvent Partitioning | - | Ethyl Acetate | nih.gov |

| 2 | Column Chromatography (CC) | Silica Gel | n-hexane-Ethyl Acetate gradient | nih.gov |

| 3 | Reversed-Phase HPLC | ODS (e.g., Mightysil RP-18) | Acetonitrile/Water gradient | nih.gov |

| 4 | Isocratic HPLC | Develosil ODS-CN | 70% Acetonitrile/Water | nih.gov |

Bioassays for Assessing Biological Activity

Bioassays are fundamental for determining the biological function of this compound, particularly its role as a germination stimulant for parasitic plants. The most common bioassay involves testing the ability of the compound to induce seed germination in species like Striga spp., Orobanche spp., and Phelipanche spp. nih.govnih.gov

In a typical assay, seeds of the parasitic plant are pre-conditioned and then exposed to various concentrations of the test compound. After an incubation period, the percentage of germinated seeds is counted. nih.gov These assays have demonstrated that this compound is a highly potent germination stimulant, capable of inducing germination at concentrations as low as the picomolar (10⁻¹² M) to nanomolar (10⁻⁹ M) range. nih.gov Comparative studies have shown that this compound is often more active than its precursor, orobanchol, highlighting the importance of the acetate group for its biological activity. core.ac.uk

Stable Isotope Labeling for Pathway Elucidation and Quantification

Stable isotope labeling is a powerful tool for tracing the biosynthetic pathway of this compound and for accurate quantification. nih.gov In pathway elucidation studies, plants are fed with precursors labeled with stable isotopes, such as deuterium (B1214612) (D) or carbon-13 (¹³C). nih.govnih.gov For example, the administration of ¹³C-labeled carlactonoic acid (CLA) to plants followed by LC-MS/MS analysis of the root exudates can demonstrate its conversion into labeled orobanchol and subsequently this compound, confirming the metabolic sequence. nih.govnih.gov

For quantification, deuterium-labeled internal standards (e.g., d₃-orobanchyl acetate) are spiked into samples before extraction and analysis. Because the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes and experiences similar matrix effects and ionization suppression/enhancement in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved, correcting for sample loss during preparation and variations in instrument response. researchgate.net

CRISPR/Cas9 and RNA Interference Approaches for Gene Function Analysis

Modern gene-editing technologies, including CRISPR/Cas9 and RNA interference (RNAi), are instrumental in identifying and validating the function of genes involved in this compound biosynthesis. nih.gov The strigolactone biosynthetic pathway involves several key enzymes, including CAROTENOID CLEAVAGE DIOXYGENASES (CCDs) and CYTOCHROME P450s (CYPs). mdpi.comnih.gov

Using CRISPR/Cas9, researchers can create targeted knockouts of specific genes. nih.govnih.gov For instance, knocking out the CYP722C gene in tomato plants resulted in the failure to detect orobanchol, the direct precursor to this compound, in the root exudates. nih.gov Similarly, CRISPR-mediated knockout of CCD8 in sorghum led to a significant reduction in orobanchol production. apsnet.org

Table 3: Gene Function Analysis in Strigolactone (SL) Biosynthesis

| Gene Target | Methodology | Plant | Observed Effect on SL Profile | Reference |

|---|---|---|---|---|

| CCD7 | CRISPR/Cas9 | Rice | SL deficient (including precursors to this compound) | nih.gov |

| CCD8 | CRISPR/Cas9 | Sorghum | Significantly reduced orobanchol production | apsnet.org |

| CYP722C | CRISPR/Cas9 | Tomato | Orobanchol not detected | nih.gov |

| NSP1 | CRISPR/Cas9 | Sunflower | Decreased orobanchol, increased 5-deoxystrigol | mdpi.com |

| NSP1/NSP2 | RNAi | Rice | Significant decrease in SL levels | mdpi.com |

Future Research Directions and Agricultural Applications of Orobanchyl Acetate

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of orobanchyl acetate (B1210297) from β-carotene involves a series of enzymatic reactions. While key enzymes like carotenoid cleavage dioxygenases (CCD7 and CCD8), cytochrome P450 monooxygenases (CYP711A, CYP722C), and certain acyltransferases have been identified, several steps in the pathway remain to be fully elucidated. jst.go.jpfrontiersin.orgnih.gov

Recent studies have identified BAHD acyltransferases in pea (Pisum sativum) and cowpea (Vigna unguiculata) that are responsible for the acetylation of orobanchol (B1246147) to form orobanchyl acetate. nih.govresearchgate.netfrontiersin.org Specifically, in pea, PsFAT acetylates both fabacol and orobanchol, while in cowpea, VuOAT acetylates orobanchol. nih.govresearchgate.netfrontiersin.org The identification of these enzymes provides critical molecular targets for further investigation and potential manipulation.

Future research should focus on:

Identifying and characterizing the complete set of enzymes involved in the conversion of carlactonoic acid (CLA) to orobanchol and its subsequent acetylation. This includes understanding the specific roles of different cytochrome P450 enzymes and potential isomerases that contribute to the diversity of strigolactones. frontiersin.orgresearchgate.net

Investigating the regulation of these biosynthetic genes in response to environmental cues such as nutrient availability and stress signals. For instance, under low phosphate (B84403) conditions, the transcription factor PHR1 upregulates CCD gene expression.

Exploring the substrate specificity and kinetic properties of the identified enzymes to understand how the production of this compound is controlled relative to other strigolactones. nih.gov

Understanding the Full Spectrum of this compound's Biological Functions

While this compound is well-known as a potent germination stimulant for parasitic weeds of the genera Striga and Orobanche, its biological roles extend far beyond this. jst.go.jpmdpi.com It is a key signaling molecule in the establishment of symbiotic relationships with arbuscular mycorrhizal (AM) fungi and also functions as a plant hormone regulating various aspects of plant development. jst.go.jpontosight.ai

Key areas for future research include:

Dissecting its role in plant architecture: this compound is involved in inhibiting shoot branching and promoting root growth. Further studies are needed to understand the precise molecular mechanisms by which it interacts with other plant hormone pathways, such as those of auxin, to regulate these developmental processes. researchgate.net

Exploring its potential roles in other physiological processes: Preliminary evidence suggests that strigolactones, including this compound, may be involved in processes like leaf senescence and photomorphogenesis. jst.go.jpnih.gov

Role of this compound in Plant Stress Acclimation and Resilience

Emerging evidence indicates that strigolactones, including this compound, play a significant role in helping plants adapt to and withstand various environmental stresses. researchgate.netepo.orgoup.com Their production is often upregulated under nutrient-deficient conditions, particularly low phosphate and nitrogen. nih.gov

Future research should aim to:

Elucidate the mechanisms by which this compound enhances abiotic stress tolerance. This includes its influence on stomatal regulation, photosynthetic efficiency, antioxidant enzyme activity, and ionic homeostasis. researchgate.net

Investigate the interplay between this compound signaling and other stress-responsive hormone pathways, such as those of abscisic acid. frontiersin.org

Determine how modulating this compound levels, either through genetic means or exogenous application, can improve crop resilience to drought, salinity, and nutrient limitations.

Development of Sustainable Agricultural Strategies Utilizing this compound Signaling

The unique biological activities of this compound offer several promising avenues for developing innovative and sustainable agricultural practices.

Suicidal Germination Approaches for Parasitic Weed Management

One of the most explored applications of strigolactones is the "suicidal germination" strategy for controlling parasitic weeds like Striga and Orobanche. frontiersin.orgresearchgate.net This involves applying strigolactone analogs to infested fields before planting the crop. The parasitic weed seeds are induced to germinate, but in the absence of a host root to attach to, they perish. researchgate.net

While natural strigolactones like this compound are structurally complex and difficult to synthesize on a large scale, research is focused on developing simpler, more stable synthetic analogs. frontiersin.orgresearchgate.netgoogle.com Studies have shown that some synthetic analogs can be highly effective at inducing germination. frontiersin.orgnih.gov For example, a field study on cowpea demonstrated that treatment with this compound reduced Striga infestation by approximately 30%.

Table 1: Research Findings on Suicidal Germination

| Compound/Strategy | Target Weed | Key Finding | Reference |

|---|---|---|---|

| This compound | Striga spp. | Reduced infestation in cowpea fields by ~30%. | |

| Synthetic Analogs (e.g., GR24) | Orobanche spp., Striga spp. | Effective in inducing germination, but often less potent than natural strigolactones. | frontiersin.org |

| Halogenated GR24 Analogs | Orobanche cumana | 7FGR24 showed higher germination promotion than GR24. | frontiersin.org |

Future efforts will continue to focus on designing and synthesizing more potent, specific, and cost-effective analogs for widespread agricultural use. researchgate.net

Enhancing Crop Tolerance through Modulating this compound Pathways

Future research in this area could involve:

Developing crop varieties with optimized strigolactone production: This could involve breeding for low-exudation varieties in areas with high parasitic weed pressure or for varieties with enhanced production to improve stress tolerance in marginal environments.

Using genetic engineering techniques to modify the expression of key biosynthetic enzymes or receptor proteins to fine-tune the plant's response to this compound.

Optimizing Arbuscular Mycorrhizal Symbiosis for Improved Crop Productivity

This compound and other strigolactones are crucial for initiating the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi. jst.go.jpfrontiersin.orgmdpi.com This symbiosis is vital for enhancing nutrient uptake, particularly phosphorus, and can improve plant growth and health.

Strategies to leverage this function include:

Applying low concentrations of this compound or its analogs to the soil to stimulate the growth and activity of AM fungi, thereby promoting crop colonization. mdpi.com

Selecting crop cultivars that exude optimal levels and types of strigolactones to foster a strong symbiotic relationship with native AM fungal populations.

By continuing to explore the fundamental biology of this compound and its role in plant and microbial interactions, researchers can unlock its full potential to contribute to a more sustainable and productive agricultural future.

Q & A

How can Orobanchyl acetate be structurally distinguished from other strigolactones in plant root exudates?

Basic Research Question

this compound belongs to the strigolactone family, characterized by a tricyclic lactone structure with acetate substitutions. Its differentiation from analogs (e.g., orobanchol, strigol) relies on identifying substituents at R1, R2, and R3 positions: this compound has acetate groups at all three positions (R1=R2=R3=OAc) .

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for acetate protons (~2.0 ppm) and lactone ring protons.

- High-Resolution Mass Spectrometry (HRMS) : Use m/z 411.2 [M+H]⁺ (C22H26O8) for identification .

- Chromatographic Retention Time : Optimize UHPLC conditions to separate this compound from co-eluting strigolactones (e.g., fabacyl acetate) .

What methodological challenges arise in quantifying this compound in plant tissues, and how can they be resolved?

Advanced Research Question

Quantification is complicated by low endogenous concentrations (<nM), matrix effects, and structural instability.

Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to reduce matrix complexity, achieving 57–77% recovery rates for strigolactones .

- Isotope Dilution Mass Spectrometry : Employ deuterium-labeled this compound (e.g., this compound-d1) to correct for ionization variability and matrix effects .

- Multi-Reaction Monitoring (MRM) : Optimize transitions (e.g., m/z 411→254 for this compound) to enhance sensitivity .

How do nutrient deficiencies (e.g., phosphorus/nitrogen) influence this compound biosynthesis and exudation?

Advanced Research Question

Nutrient stress modulates strigolactone production as a symbiotic signaling mechanism.

Methodological Answer :